![molecular formula C15H11BrClNO B6267158 N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide CAS No. 1563516-59-5](/img/no-structure.png)
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
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Description
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, also known as BCPP, is a chemical compound that has a wide range of applications in scientific research. It is a bromo-chloro-phenyl derivative of propenamide and is used as a synthetic intermediate in organic synthesis. BCPP has been widely studied for its potential in drug design, medicinal chemistry, and pharmacology.
Scientific Research Applications
Infrared Spectroscopy
Infrared (IR) spectroscopy is a pivotal analytical technique used for characterizing compound interactions. The compound’s structure allows for detailed conformational analysis through IR spectroscopy and density functional theory (DFT). This is particularly useful in studying the solvent effect on carbonyl stretching vibrations and understanding the interactions between solvents and compounds .
Pharmaceutical Chemistry
Derivatives of benzaldehyde, which share a similar structural motif with N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, are widely used in pharmaceutical chemistry. They are designed to increase oxygen affinity in human hemoglobin and inhibit sickle erythrocytes. Additionally, they exhibit anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Chemical Industry Applications
In the chemical industry, compounds like N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide are employed in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry due to their aromatic aldehyde structure .
Hemolytic Activity Studies
The compound’s derivatives have been studied for their hemolytic activities. This involves assessing the damage to red blood cells, which is a crucial parameter in evaluating the safety of new pharmaceutical agents .
Biofilm Inhibition
Biofilm formation is a significant concern in medical devices and health care settings. Derivatives of this compound have shown potential in inhibiting biofilm formation, which is essential for preventing infections associated with medical implants and devices .
Anti-thrombolytic Properties
The anti-thrombolytic activity is another vital application. Compounds structurally related to N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide have been shown to possess high anti-thrombolytic activity, suggesting their potential use in preventing or treating thrombosis .
Solvent Effect Studies
The compound’s interaction with various solvents can be studied to understand the solvent effects on IR data. This is important for the development of new solvents and for improving the solubility and stability of pharmaceutical compounds .
Coordination Chemistry
Due to its structural features, N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide can act as a ligand in coordination chemistry. This application is significant for creating complex structures with metals, which can be used in catalysis, material science, and medicinal chemistry .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves the reaction of 2-bromo-5-chlorobenzoyl chloride with phenylacetylene in the presence of a base to form N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide.", "Starting Materials": [ "2-bromo-5-chlorobenzoyl chloride", "phenylacetylene", "base" ], "Reaction": [ "Add 2-bromo-5-chlorobenzoyl chloride to a reaction flask", "Add phenylacetylene to the reaction flask", "Add a base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS RN |
1563516-59-5 |
Product Name |
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide |
Molecular Formula |
C15H11BrClNO |
Molecular Weight |
336.6 |
Purity |
95 |
Origin of Product |
United States |
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